Andradite

Description

Propriétés

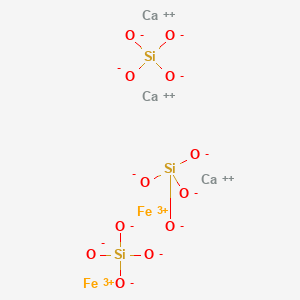

Formule moléculaire |

Ca3Fe2O12Si3 |

|---|---|

Poids moléculaire |

508.17 g/mol |

Nom IUPAC |

tricalcium;iron(3+);trisilicate |

InChI |

InChI=1S/3Ca.2Fe.3O4Si/c;;;;;3*1-5(2,3)4/q3*+2;2*+3;3*-4 |

Clé InChI |

ZHMRUDDUAQEJEP-UHFFFAOYSA-N |

SMILES canonique |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Andradite Garnet (Ca₃Fe₂(SiO₄)₃)

Abstract

Andradite (B1144000), a calcium-iron silicate (B1173343) mineral with the formula Ca₃Fe₂(SiO₄)₃, is a significant member of the garnet group.[1][2] As part of the ugrandite solid-solution series, it provides a valuable model for understanding crystallographic and geochemical processes in silicate systems.[3] This technical guide presents a comprehensive overview of andradite, focusing on its physicochemical properties, crystal structure, and geochemical behavior. Detailed experimental protocols for its synthesis and characterization are provided, catering to researchers in materials science, geology, and chemistry. The document summarizes quantitative data in tabular form and employs visualizations to illustrate key concepts such as garnet classification, solid solution mechanisms, and experimental workflows, offering a foundational resource for scientific and research applications.

Physicochemical and Crystallographic Properties

Andradite is a nesosilicate that crystallizes in the cubic system, most commonly exhibiting dodecahedral or trapezohedral habits.[1][2] Its defining characteristic is the presence of calcium and ferric iron in the X and Y sites of the garnet structure, respectively.[2] While typically isotropic, some specimens can exhibit weak anisotropy.[1][4] The physical, crystallographic, and thermodynamic properties of andradite are summarized in the tables below.

Data Presentation

Table 1: Key Physical and Crystallographic Properties of Andradite

| Property | Value(s) | Reference(s) |

|---|---|---|

| Chemical Formula | Ca₃Fe₂(SiO₄)₃ | [1] |

| Crystal System | Cubic | [2][5] |

| Space Group | Ia3d | [1][6] |

| Unit Cell Parameter (a) | 12.051 Å (at 100 K) | [1][6] |

| Mohs Hardness | 6.5 - 7.0 | [1][7] |

| Specific Gravity | 3.8–3.9 (measured); 3.859 (calculated) | [1] |

| Refractive Index (n) | 1.887 - 1.888 | [1][8] |

| Luster | Adamantine, resinous, vitreous, dull | [1][7] |

| Color | Green, yellow, brown, black, red | [1][7][9] |

| Streak | White | [1] |

| Cleavage | None | [1][2] |

| Fracture | Conchoidal to uneven | [1] |

| Dispersion | High (notable in Demantoid variety) |[5] |

Table 2: Thermodynamic Properties of Andradite

| Property | Value(s) | Reference(s) |

|---|---|---|

| Heat Capacity (C⁰p,m) at 298.15 K | 351.9 ± 0.7 J/(mol·K) | [10] |

| Standard Molar Entropy (S⁰m) at 298.15 K | 316.4 ± 2.0 J/(mol·K) | [10] |

| Gibbs Free Energy of Formation (ΔfG⁰m) | -5414.8 ± 5.5 kJ/mol | [10] |

| Néel Temperature (Tₙ) | 11 K | [1] |

| Heat Capacity Anomaly (λ-peak) | 11.7 ± 0.2 K (antiferromagnetic ordering) |[10] |

Geochemistry and Solid Solutions

Andradite typically forms in contact metamorphosed limestones (skarns), chlorite (B76162) schists, serpentinites, and some alkalic igneous rocks.[2][4] Its formation is sensitive to fluid composition and oxygen fugacity.[11] The garnet group is broadly divided into two main solid-solution series: Pyralspite and Ugrandite. Andradite is an end-member of the Ugrandite series, which is characterized by calcium in the divalent 'X' crystallographic site.[2][3]

Andradite forms extensive solid solutions with other garnets, most notably grossular (Ca₃Al₂(SiO₄)₃), where ferric iron (Fe³⁺) and aluminum (Al³⁺) readily substitute for one another on the trivalent 'Y' site.[12][13] This substitution influences the unit-cell parameters and physical properties of the resulting garnet.[12] Additionally, studies have shown that hydrous components (OH⁻) can be incorporated into the andradite structure via the "hydrogarnet substitution" where a (SiO₄)⁴⁻ tetrahedron is replaced by (O₄H₄)⁴⁻.[14]

Mandatory Visualizations

Caption: Classification of the garnet group into Pyralspite and Ugrandite series.

Caption: Solid solution between Grossular and Andradite via Fe³⁺-Al³⁺ substitution.

Experimental Protocols

The synthesis of pure andradite and its solid solutions for research purposes requires high-temperature and often high-pressure conditions to facilitate the reaction of constituent oxides.

High-Pressure Synthesis (Piston-Cylinder)

This method is used to synthesize well-ordered, single-phase andradite crystals.[15][16]

-

Starting Material Preparation: A stoichiometric glass of Ca₃Fe₂(SiO₄)₃ composition is prepared by melting a mixture of high-purity CaCO₃, Fe₂O₃, and SiO₂.

-

Encapsulation: The powdered glass is loaded into a platinum capsule. For experiments requiring controlled oxygen fugacity, an oxidizing agent like PtO₂ may be packed at the bottom of the capsule.[16] The capsule is then welded shut.

-

Synthesis: The capsule is placed in a piston-cylinder apparatus.

-

Pressure: 20 kbar (2 GPa)

-

Temperature: 1473 K (1200 °C)

-

-

Duration & Quenching: The sample is held at target conditions for a sufficient duration (e.g., several hours) to ensure complete crystallization. The experiment is then quenched by turning off the power, rapidly cooling the sample to ambient temperature while maintaining pressure.

Solid-State Sintering

This method is often used to synthesize polycrystalline samples along a solid-solution series, such as grossular-andradite.[12]

-

Starting Material Preparation: Analytical grade reagents (e.g., CaCO₃, Fe₂O₃, Al₂O₃, SiO₂) are dried at ~450 °C for 12 hours.

-

Mixing: The reagents are mixed in stoichiometric proportions corresponding to the desired garnet composition. The mixture is typically ground under ethanol (B145695) in an agate mortar to ensure homogeneity.

-

Pelletization: The dried powder is pressed into pellets.

-

Synthesis: The pellets are encapsulated and subjected to high pressure and temperature in a piston-cylinder or multi-anvil apparatus.

-

Pressure: 3 GPa

-

Temperature: 1100–1200 °C

-

-

Duration & Quenching: The run duration is typically 12-24 hours to achieve equilibrium, followed by rapid quenching.[12]

Characterization

Synthesized products are characterized using a suite of analytical techniques:

-

X-Ray Diffraction (XRD): To confirm the garnet crystal structure, determine unit-cell parameters, and assess phase purity.[12]

-

Electron Probe Microanalysis (EPMA): To determine the precise chemical composition of the synthesized crystals and check for homogeneity.[17]

-

Spectroscopy (FTIR, Raman, Mössbauer): To investigate vibrational modes, confirm the presence of specific chemical bonds (e.g., OH⁻), and determine the oxidation state and site occupancy of iron.[14][17][18]

Caption: Experimental workflow for the synthesis and characterization of andradite.

Spectroscopic Properties and Applications

Spectroscopic analysis is crucial for understanding the crystal chemistry of andradite. FTIR spectroscopy is particularly useful for identifying hydrous components, while Raman and UV-Vis spectroscopy provide insights into the mineral's structure and the electronic transitions responsible for its color.[14][17][19] For instance, the green color of the valuable demantoid variety is due to Cr³⁺, while Fe³⁺ contributes to yellow and brown hues.[20] Color-changing andradite has been linked to the presence of Fe²⁺, which creates specific transmission windows in the visible spectrum.[17]

Table 3: Selected Spectroscopic Features of Andradite

| Technique | Wavenumber/Wavelength | Attribution | Reference(s) |

|---|---|---|---|

| Raman | ~370, 515, 818, 875 cm⁻¹ | Si-O vibrational modes | [17] |

| FTIR | 400-1200 cm⁻¹ (multiple peaks) | Si-O and cation-oxygen vibrations | [19] |

| UV-Vis | 383 nm, 422 nm | Fe³⁺ electronic transitions | [19] |

| UV-Vis | ~570 nm, ~860 nm | Absorption bands creating green and red transmission windows in color-change varieties (Fe²⁺) |[17] |

While the primary interest for researchers and scientists lies in andradite's utility as a geological indicator and a model for material properties, it also has limited industrial applications. These include use as an abrasive and in water filtration media.[21] Its relevance to drug development is not established; however, the synthesis and characterization protocols are broadly applicable to the study of other complex inorganic silicate materials.

Conclusion

Andradite garnet (Ca₃Fe₂(SiO₄)₃) is a chemically and structurally complex mineral that serves as an important subject of study in the Earth and materials sciences. Its properties are well-defined by a combination of high-pressure synthesis experiments and advanced characterization techniques. The data and protocols summarized in this guide provide a technical foundation for researchers investigating silicate crystal chemistry, solid-solution behavior, and the physical properties of garnet-group minerals.

References

- 1. Andradite - Wikipedia [en.wikipedia.org]

- 2. ALEX STREKEISEN-Andradite- [alexstrekeisen.it]

- 3. Garnet - Wikipedia [en.wikipedia.org]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. geologyscience.com [geologyscience.com]

- 6. Andradite Garnet (Andradite) - Rock Identifier [rockidentifier.com]

- 7. ANDRADITE (GARNET) ⋆ The Crystal Collector ™ [thecrystalclubhouse.com]

- 8. Guide to Garnet - The Plumb Club [plumbclub.com]

- 9. Ugrandite Garnets: Andradite & Uvarovite [gemstonemagnetism.com]

- 10. Heat capacity and thermodynamic properties of andradite garnet, Ca3Fe2Si3O12, between 10 and 1000 K and revised values for ΔfGom (298.15 K) of hedenbergite and wollastonite | U.S. Geological Survey [usgs.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 15. Andradite crystal chemistry, dynamic X-site disorder and structural strain in silicate garnets - European Journal of Mineralogy Volume 5 Number 1 — Schweizerbart science publishers [schweizerbart.de]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 19. Gemological and Spectral Characteristics of Andradite Garnets with Usambara Effect from Yuanjiang in Yunnan Province [mdpi.com]

- 20. gemsociety.org [gemsociety.org]

- 21. rubblerockandgem.com [rubblerockandgem.com]

An In-depth Technical Guide to the Physical and Optical Properties of Andradite Garnet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andradite (B1144000), a prominent member of the garnet group of minerals, is a calcium iron silicate (B1173343) with the chemical formula Ca₃Fe₂(SiO₄)₃.[1][2][3] This nesosilicate crystallizes in the cubic system and is found in a variety of geological settings, including skarns, marbles, and serpentinites.[3][4] Andradite is not a single entity but rather a species that encompasses several varieties, each distinguished by its unique color and properties. These varieties include the highly prized green demantoid, the yellow to greenish-yellow topazolite, and the black, opaque melanite.[3][5] This technical guide provides a comprehensive overview of the physical and optical properties of andradite garnet, complete with detailed experimental protocols for their determination and visual representations of its classification and identification workflow.

Physical Properties

The physical characteristics of andradite are crucial for its identification and industrial applications. These properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Ca₃Fe₂(SiO₄)₃[1][2][4] |

| Crystal System | Cubic[1][3][4] |

| Crystal Habit | Commonly dodecahedral or trapezohedral crystals, also found in massive or granular forms.[3][4][6] |

| Hardness (Mohs) | 6.5 - 7.0[1][2][4] |

| Specific Gravity | 3.8 - 4.2[1][7] |

| Cleavage | None[1][4] |

| Fracture | Conchoidal to uneven[4] |

| Luster | Vitreous to resinous, with some varieties exhibiting a subadamantine to adamantine luster.[1][2] |

| Streak | White[4] |

| Transparency | Transparent to opaque[1][7] |

Optical Properties

The optical properties of andradite are what give its gem varieties their brilliance and appeal. The high refractive index and dispersion are particularly noteworthy.

| Property | Value |

| Refractive Index | 1.880 - 1.900[2] |

| Birefringence | None (isotropic)[5][8] |

| Dispersion | High (0.057), exceeding that of diamond.[5][8] |

| Pleochroism | None |

| UV Fluorescence | Generally inert |

Varieties of Andradite

The andradite species is renowned for its diverse range of colored varieties, each with distinct characteristics.

| Variety | Color | Cause of Color | Key Characteristics |

| Demantoid | Green to yellowish-green | Chromium and/or ferric iron[9] | High dispersion, often contains "horsetail" inclusions of chrysotile.[1][5][8] |

| Topazolite | Yellow to brownish-yellow | Iron and titanium[9][10] | Named for its resemblance to topaz.[5][8] |

| Melanite | Black, opaque | Titanium[10] | Often used in mourning jewelry in the past.[5] |

| Rainbow Garnet | Iridescent | Interference and diffraction of light within stratified growth layers | Exhibits a rainbow-like play of color.[2][9] |

Experimental Protocols

1. Determination of Specific Gravity (Hydrostatic Method)

This method determines the specific gravity of a mineral by measuring its weight in air and its weight when submerged in water.

-

Materials: Digital scale (0.01g precision), beaker of distilled water, fine thread or a wire basket to hold the sample.

-

Procedure:

-

Weigh the dry andradite sample in air and record the weight (W_air).

-

Suspend the sample from the thread, ensuring it is fully submerged in the beaker of water without touching the sides or bottom.

-

Record the weight of the submerged sample (W_water).

-

Calculate the specific gravity using the formula: Specific Gravity = W_air / (W_air - W_water)

-

2. Measurement of Refractive Index (Refractometer Method)

A refractometer is used to measure the refractive index of a gemstone with a polished surface.

-

Materials: Gemological refractometer, refractive index (RI) fluid, monochromatic light source.

-

Procedure:

-

Place a small drop of RI fluid on the hemicylinder of the refractometer.

-

Place the polished facet of the andradite sample onto the RI fluid.

-

Direct the monochromatic light source through the back of the refractometer.

-

Look through the eyepiece and observe the boundary between the light and dark areas on the scale.

-

Read the refractive index value at this boundary. Since andradite is isotropic, a single reading will be observed.

-

3. Mohs Hardness Test

This is a qualitative test to determine the relative hardness of a mineral by attempting to scratch it with minerals of known hardness.

-

Materials: A set of Mohs hardness minerals (1-10).

-

Procedure:

-

Select a smooth, inconspicuous surface on the andradite sample.

-

Attempt to scratch the surface with a mineral of known hardness, starting with a lower hardness and working up. For instance, try to scratch it with apatite (hardness 5) and then with quartz (hardness 7).

-

If the known mineral scratches the andradite, the andradite is softer than that mineral. If the andradite scratches the known mineral, it is harder.

-

The hardness of andradite is between 6.5 and 7.0, meaning it will scratch orthoclase (B78304) (hardness 6) but will be scratched by quartz (hardness 7).

-

4. Spectroscopic Analysis (UV-Vis and Raman)

Spectroscopy can provide detailed information about the chemical composition and cause of color in andradite.

-

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum can reveal the presence of chromophores (color-causing elements) like chromium and iron. The general procedure involves passing a beam of light through a polished, transparent sample and measuring the intensity of the transmitted light at different wavelengths.

-

Raman Spectroscopy: This non-destructive technique provides a "fingerprint" of a mineral based on its vibrational modes. A laser is focused on the sample, and the scattered light is analyzed. The resulting Raman spectrum is unique to the mineral's crystal structure and composition, allowing for definitive identification.

5. Electron Probe Microanalysis (EPMA)

EPMA is a quantitative analytical technique used to determine the elemental composition of a small area of a sample.

-

Procedure: A focused beam of high-energy electrons is directed at a polished surface of the andradite sample. This causes the atoms in the sample to emit X-rays at characteristic wavelengths for each element present. By measuring the intensity of these X-rays, the concentration of each element can be determined with high accuracy. This is particularly useful for analyzing the precise composition of different color zones within a single crystal.

Visualizations

Caption: Hierarchical classification of silicate minerals, showing Andradite's position.

Caption: Classification of the Garnet Group into Pyralspite and Ugrandite series.

Caption: A typical workflow for the identification of an Andradite Garnet sample.

References

- 1. adichemistry.com [adichemistry.com]

- 2. gemsociety.org [gemsociety.org]

- 3. glarins.com [glarins.com]

- 4. msaweb.org [msaweb.org]

- 5. researchgate.net [researchgate.net]

- 6. eas.ualberta.ca [eas.ualberta.ca]

- 7. s20f9447fef29b6fb.jimcontent.com [s20f9447fef29b6fb.jimcontent.com]

- 8. rocksandminerals.com [rocksandminerals.com]

- 9. geo.libretexts.org [geo.libretexts.org]

- 10. dcgia.org [dcgia.org]

An In-depth Technical Guide to the Crystal Structure and Crystallographic Data of Andradite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andradite (B1144000), a calcium iron silicate (B1173343) mineral, is a member of the garnet group with the chemical formula Ca₃Fe₂(SiO₄)₃.[1][2][3] It belongs to the nesosilicate subclass and crystallizes in the cubic system.[1][2][4][5] This guide provides a comprehensive overview of the crystal structure and crystallographic data of andradite, intended for researchers and scientists. The information presented herein is crucial for understanding the material's properties and for its potential applications in various scientific fields.

Crystallographic Data

The crystal structure of andradite is well-defined and has been the subject of numerous studies. The following tables summarize the key crystallographic data for andradite.

General Crystallographic Information

| Property | Value | Source |

| Chemical Formula | Ca₃Fe₂(SiO₄)₃ | [1][2][3] |

| Crystal System | Cubic (Isometric) | [1][4][5] |

| Space Group | Ia3d | [1] |

| Point Group | m3m | [1] |

| Z (formula units per unit cell) | 8 | [1] |

Unit Cell Parameters

The unit cell parameter 'a' of andradite can vary slightly depending on the specific composition and temperature.

| Unit Cell Parameter (a) | Temperature | Source |

| 12.056 Å | Room Temperature | [1] |

| 12.051 Å | 100 K | [1] |

| 12.037(2) Å | Not specified | [6] |

Atomic Coordinates

The atomic positions within the andradite unit cell are described by fractional coordinates. The following data is based on the foundational work of Novak & Gibbs (1971).

| Atom | Wyckoff Position | x | y | z |

| Ca | 24c | 1/8 | 0 | 1/4 |

| Fe | 16a | 0 | 0 | 0 |

| Si | 24d | 3/8 | 0 | 1/4 |

| O | 96h | 0.0335 | 0.0494 | 0.6534 |

Note: The oxygen atom occupies a general position, and the provided coordinates are representative.

Crystal Structure

The crystal structure of andradite is characterized by a framework of isolated silica (B1680970) tetrahedra (SiO₄) linked by octahedrally coordinated iron (Fe³⁺) ions and dodecahedrally coordinated calcium (Ca²⁺) ions.[2][4] The [SiO₄]⁴⁻ tetrahedra are corner-linked to [FeO₆]⁹⁻ octahedra, forming a three-dimensional network. The large Ca²⁺ cations occupy the voids within this framework, providing charge balance and structural stability.

Experimental Protocols

The determination of the crystal structure and crystallographic data of andradite relies on sophisticated experimental techniques, primarily single-crystal X-ray diffraction and powder X-ray diffraction with Rietveld refinement.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive technique that provides precise information about the unit cell dimensions, bond lengths, bond angles, and atomic arrangement within a crystal.[7]

Methodology:

-

Crystal Selection and Mounting: A small, single crystal of andradite (typically < 1 mm) with well-defined faces and free of defects is selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector.

-

Data Processing: The collected diffraction data, consisting of a series of diffraction spots, are processed to determine their intensities and positions. This information is used to calculate the unit cell parameters and the space group of the crystal.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined using a least-squares method to obtain the best fit between the observed and calculated diffraction intensities. This refinement process yields the final atomic coordinates and displacement parameters.

Powder X-ray Diffraction and Rietveld Refinement

Powder X-ray diffraction is used when single crystals of sufficient size and quality are not available. The Rietveld refinement method is a powerful technique for extracting detailed structural information from a powder diffraction pattern.[8][9]

Methodology:

-

Sample Preparation: A sample of andradite is finely ground to a homogeneous powder to ensure random orientation of the crystallites.

-

Data Collection: The powder sample is placed in a powder diffractometer, and a diffraction pattern is collected over a range of 2θ angles.

-

Rietveld Refinement: The Rietveld method involves fitting a calculated diffraction pattern to the experimental powder diffraction data. The calculated pattern is generated from a structural model that includes parameters such as the space group, unit cell dimensions, atomic positions, and peak shape function. The refinement process iteratively adjusts these parameters to minimize the difference between the observed and calculated patterns. A successful Rietveld refinement provides accurate crystallographic data, including lattice parameters and atomic coordinates.

Visualization of Andradite Varieties

The different varieties of andradite are primarily distinguished by their color, which arises from minor variations in their chemical composition. The following diagram illustrates the relationship between the main varieties of andradite.

Caption: Relationship between Andradite and its main varieties.

This guide provides a foundational understanding of the crystal structure and crystallographic data of andradite. For more detailed information, researchers are encouraged to consult the primary literature cited herein.

References

- 1. mindat.org [mindat.org]

- 2. researchgate.net [researchgate.net]

- 3. ALEX STREKEISEN-Andradite- [alexstrekeisen.it]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. researchgate.net [researchgate.net]

- 6. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. MyScope [myscope.training]

- 9. youtube.com [youtube.com]

On the Stability of Andradite: A Pressure-Temperature Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Andradite (B1144000), a calcium-iron silicate (B1173343) garnet (Ca₃Fe₂Si₃O₁₂), is a mineral of significant interest across various scientific disciplines, from geology to materials science. Its stability under a range of pressure and temperature conditions dictates its formation in natural systems and its potential applications in synthesized forms. This technical guide provides a comprehensive overview of the pressure-temperature (P-T) stability field of andradite, drawing upon key experimental studies. The document summarizes quantitative data on its stability limits and decomposition reactions, details the experimental protocols used for these determinations, and presents visual representations of the underlying experimental workflows. This guide is intended to serve as a core reference for professionals engaged in research and development involving andradite or analogous materials.

Introduction

The stability of andradite is fundamentally governed by pressure, temperature, and the chemical environment. In geological settings, it is a common constituent of skarns, which are formed at the contact between carbonate rocks and a silicate magma.[1] Its presence and composition provide crucial insights into the conditions of metamorphism and metasomatism. For materials science and potential drug development applications, understanding the synthesis conditions and stability limits of pure andradite is paramount for controlling its physical and chemical properties.

This guide focuses on the experimental determination of the P-T stability field of andradite, summarizing the conditions under which it forms and the products into which it decomposes.

Pressure-Temperature Stability Field of Andradite

The stability of andradite has been investigated under various conditions, from low-pressure hydrothermal environments to high-pressure regimes characteristic of the Earth's mantle. The following sections and tables summarize the key findings from these experimental studies.

Stability at Low to Moderate Pressures (≤ 2 kbar)

Experimental work at lower pressures has been extensive, often focusing on the influence of fluid composition (e.g., H₂O-CO₂) and oxygen fugacity (fO₂) on andradite stability. These studies are particularly relevant to understanding skarn formation.

At a fluid pressure of 2000 bars (2 kbar), andradite's stability is highly dependent on oxygen fugacity.[2] At 800°C, it is stable at an fO₂ above 10⁻¹⁵ bar, while at 400°C, the required fO₂ is above 10⁻³² bar.[2] Below these oxygen fugacity levels, andradite decomposes to an assemblage of magnetite and wollastonite.[2]

In the presence of quartz, the stability of andradite is further constrained. Experiments in the Ca-Fe-Si-O-H system have shown that at 2000 bars, the assemblage of andradite + quartz is stable up to approximately 680°C with oxygen fugacity defined by the Nickel-Nickel Oxide (NNO) buffer.[3] At lower oxygen fugacities, this assemblage breaks down to hedenbergite + wollastonite.[3] At higher temperatures, the decomposition products are wollastonite + magnetite (or hematite) + quartz.[3]

The influence of carbon dioxide in the fluid phase has also been investigated. In C-O-H fluids at a constant pressure of 2000 bars, the formation of andradite from a reaction involving quartz, calcite, hematite, and magnetite is dependent on the mole fraction of CO₂ (XCO₂).[4] The reaction temperature increases with increasing XCO₂.[4]

Table 1: Experimentally Determined Stability Data for Andradite at ≤ 2 kbar

| Pressure (kbar) | Temperature (°C) | Fluid/Gas Composition (XCO₂) | Oxygen Fugacity (fO₂) | Stability Status | Decomposition Products | Reference |

| 2.0 | 400 | H₂O | > 10⁻³² bar | Stable | - | [2] |

| 2.0 | 800 | H₂O | > 10⁻¹⁵ bar | Stable | - | [2] |

| 2.0 | < 400 | H₂O | < 10⁻³² bar | Unstable | Magnetite + Wollastonite | [2] |

| 2.0 | < 800 | H₂O | < 10⁻¹⁵ bar | Unstable | Magnetite + Wollastonite | [2] |

| 2.0 | 550 ± 10 | 0.22 | - | Equilibrium | Quartz + Calcite + Hematite + Magnetite | [4] |

| 2.0 | 596 ± 8 | 0.50 | - | Equilibrium | Quartz + Calcite + Hematite + Magnetite | [4] |

| 2.0 | 640 ± 10 | 1.00 | - | Equilibrium | Quartz + Calcite + Hematite + Magnetite | [4] |

| 2.0 | < 680 | H₂O | NNO Buffer | Stable (with Quartz) | - | [3] |

| 0.5 | < 600 | H₂O | NNO Buffer | Stable (with Quartz) | - | [3] |

Stability at High Pressures (> 2 kbar)

While much of the detailed phase equilibrium work has been conducted at lower pressures, andradite has been synthesized at significantly higher pressures and temperatures, indicating its stability extends into the upper mantle conditions.

Table 2: High-Pressure Synthesis and Experimental Data for Andradite

| Pressure (kbar) | Temperature (°C) | Experimental Apparatus | Outcome | Reference |

| 20 | 1200 | Piston-Cylinder | Andradite Synthesis | [4] |

Experimental Protocols

The determination of the P-T stability field of andradite relies on a variety of high-pressure and high-temperature experimental techniques. The following sections detail the general methodologies employed in the key cited studies.

Hydrothermal Experiments (e.g., Gustafson, 1974; Liou, 1974)

These experiments are designed to investigate mineral stability in the presence of a fluid phase at elevated pressures and temperatures.

-

Starting Materials : A mixture of synthetic and natural minerals or pure oxides and carbonates in stoichiometric proportions to the desired reaction is used.

-

Sample Encapsulation : The starting materials are sealed in noble metal capsules (e.g., Ag-Pd or Pt) along with a fluid medium (e.g., H₂O, or an H₂O-CO₂ mixture generated by the decomposition of oxalic acid or silver oxalate).

-

Pressure and Temperature Control : The sealed capsules are placed in externally heated pressure vessels (e.g., cold-seal or Tuttle-type bombs). Pressure is applied using a fluid medium (e.g., water or argon) and is monitored with a pressure gauge. Temperature is controlled and monitored by thermocouples placed near the sample.

-

Oxygen Fugacity Control : The oxygen fugacity (fO₂) is a critical variable and is controlled using solid-phase oxygen buffers (e.g., Ni-NiO, Fe₂O₃-Fe₃O₄). The buffer is placed in a separate capsule or in the same capsule as the sample but physically separated from it, allowing for the diffusion of hydrogen to establish a known fO₂.[2]

-

Run Duration : Experiments are run for a sufficient duration (days to weeks) to approach equilibrium.

-

Quenching : At the end of the experiment, the pressure vessel is rapidly cooled (quenched) to freeze the reaction products.

-

Product Analysis : The quenched products are identified and characterized using techniques such as X-ray diffraction (XRD) and optical microscopy to determine the direction of the reaction and thus the stability of the mineral assemblage.

Piston-Cylinder Experiments (e.g., for high-pressure synthesis)

The piston-cylinder apparatus is used to achieve higher pressures than are possible with standard hydrothermal equipment.

-

Starting Material : A fine powder of the desired bulk composition (e.g., a glass or a mixture of oxides) is used.

-

Sample Assembly : The sample is placed in a capsule (typically Pt or graphite) which is then embedded in a solid pressure medium (e.g., NaCl, talc, or pyrophyllite) within a graphite (B72142) furnace.

-

Pressure Generation : The entire assembly is placed in a tungsten carbide pressure vessel. A piston is advanced into the vessel, compressing the pressure medium and transmitting pressure to the sample. The pressure is calculated from the force applied to the piston and the area of the piston, with corrections for friction.

-

Heating : The sample is heated internally by passing an electric current through the graphite furnace. Temperature is monitored by a thermocouple placed near the sample.

-

Quenching : At the end of the experiment, the power to the furnace is cut, leading to a rapid drop in temperature.

-

Product Analysis : The recovered sample is analyzed using XRD, electron microprobe, and other techniques to identify the synthesized phases.

Logical Relationships in Andradite Stability

The stability of andradite is determined by a series of chemical equilibria. The following diagram illustrates the logical relationships between andradite and its common decomposition products as a function of key environmental variables.

Conclusion

The pressure-temperature stability field of andradite is a complex function of oxygen fugacity and the presence of other phases such as quartz and a fluid phase. Experimental studies have established its stability at crustal pressures and temperatures, particularly in environments with relatively high oxygen fugacity. At lower oxygen fugacities or higher temperatures, andradite decomposes to assemblages containing minerals such as magnetite, wollastonite, and hedenbergite. Synthesis of andradite has been successfully achieved at high pressures, indicating its stability extends to upper mantle conditions. The experimental protocols outlined in this guide provide a foundation for understanding how these stability fields are determined and can be applied to the synthesis and characterization of andradite and related materials for various scientific and industrial applications. Further research, particularly using multi-anvil apparatus, would be beneficial to constrain the stability of andradite at even higher pressures and temperatures.

References

Unveiling the Andradite-Grossular Solid Solution Series: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The andradite-grossular solid solution series, a member of the garnet group of minerals, represents a fascinating and complex system for scientific investigation. This technical guide provides an in-depth analysis of the core properties of this series, focusing on the crystallographic, physical, and optical characteristics that evolve with the substitution of trivalent iron (Fe³⁺) for aluminum (Al³⁺) in the crystal lattice. Detailed experimental protocols for the characterization of these garnets are also presented to facilitate further research.

Crystallographic Properties

The fundamental structure of the andradite (B1144000) (Ca₃Fe₂Si₃O₁₂) - grossular (Ca₃Al₂Si₃O₁₂) series is cubic, belonging to the space group Ia3d. The substitution of the larger Fe³⁺ ion for the smaller Al³⁺ ion in the octahedral Y-site of the garnet structure leads to a systematic variation in the unit-cell parameters and cell volume.

Unit-Cell Parameters and Volume

As the andradite component (Xₐₙ) increases, both the unit-cell edge length (a) and the cell volume (V) expand in a near-linear fashion. This relationship is a direct consequence of the difference in ionic radii between Fe³⁺ and Al³⁺.

| Andradite Mole Fraction (Xₐₙ) | Unit-Cell Parameter (Å) | Unit-Cell Volume (ų) |

| 0.0 (Grossular) | ~11.846 | ~1662 |

| 0.2 | ~11.889 | ~1680 |

| 0.4 | ~11.932 | ~1699 |

| 0.6 | ~11.975 | ~1718 |

| 0.8 | ~12.018 | ~1737 |

| 1.0 (Andradite) | ~12.061 | ~1756 |

Note: These values are approximate and can vary slightly based on synthesis conditions and the presence of minor impurities.

Physical and Optical Properties

The compositional changes within the andradite-grossular series also manifest in their macroscopic physical and optical properties.

Density

The density of the solid solution series increases with the increasing andradite content, which is consistent with the substitution of the heavier iron for aluminum.

| Andradite Mole Fraction (Xₐₙ) | Density (g/cm³) |

| 0.0 (Grossular) | ~3.59 |

| 0.2 | ~3.65 |

| 0.4 | ~3.71 |

| 0.6 | ~3.77 |

| 0.8 | ~3.83 |

| 1.0 (Andradite) | ~3.86 |

Refractive Index

The refractive index, a measure of how light propagates through the material, also shows a positive correlation with the andradite content. This is a critical parameter for optical applications and for the identification of garnet compositions.

| Andradite Mole Fraction (Xₐₙ) | Refractive Index (n) |

| 0.0 (Grossular) | ~1.734 |

| 0.2 | ~1.765 |

| 0.4 | ~1.796 |

| 0.6 | ~1.827 |

| 0.8 | ~1.858 |

| 1.0 (Andradite) | ~1.887 |

Experimental Protocols

Accurate characterization of the andradite-grossular solid solution series relies on a suite of analytical techniques. The following sections detail the methodologies for key experiments.

Powder X-ray Diffraction (PXRD)

Objective: To determine the unit-cell parameters and confirm the phase purity of the garnet samples.

Methodology:

-

Sample Preparation: Synthesized or natural garnet samples are ground to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random crystal orientation.

-

Sample Mounting: The powder is packed into a sample holder, ensuring a flat and level surface.

-

Instrument Setup: A powder X-ray diffractometer is used, typically with Cu Kα radiation. Common instrument settings include a voltage of 40 kV and a current of 40 mA.

-

Data Collection: The diffraction pattern is collected over a 2θ range of 10-100° with a step size of 0.02° and a count time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed using software to identify the peak positions. The unit-cell parameters are then refined using a least-squares method.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise crystal structure, including bond lengths, bond angles, and site occupancies.

Methodology:

-

Crystal Selection: A small, single crystal (typically 100-250 µm in size) free of cracks and inclusions is selected under a polarizing microscope.

-

Mounting: The crystal is mounted on a goniometer head using a suitable adhesive.

-

Data Collection: A four-circle diffractometer equipped with a CCD or CMOS detector is used. Mo Kα radiation is commonly employed. A full sphere of diffraction data is collected by rotating the crystal through a series of omega and phi scans.

-

Data Reduction and Structure Solution: The collected diffraction intensities are corrected for various factors (e.g., Lorentz-polarization, absorption). The crystal structure is then solved and refined using specialized software packages.

Electron Probe Microanalysis (EPMA)

Objective: To determine the precise chemical composition of the garnet samples.

Methodology:

-

Sample Preparation: Garnet crystals are mounted in an epoxy resin and polished to a smooth, flat surface (typically with a 1 µm diamond paste finish). The samples are then carbon-coated to ensure electrical conductivity.

-

Instrument Setup: An electron probe microanalyzer is used. Typical operating conditions are an accelerating voltage of 15-20 kV and a beam current of 10-20 nA.

-

Analysis: The electron beam is focused on the sample surface, generating characteristic X-rays for each element. The intensities of these X-rays are measured and compared to those of known standards to quantify the elemental concentrations. Multiple points on each sample are analyzed to check for compositional homogeneity.

Visualizations

To aid in the understanding of the experimental workflow for characterizing the andradite-grossular solid solution series, the following diagram is provided.

Caption: Experimental workflow for the characterization of andradite-grossular solid solutions.

A Technical Guide to the Thermodynamic Properties and Heat Capacity of Andradite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data and heat capacity of andradite (B1144000) (Ca₃Fe₂Si₃O₁₂), a significant silicate (B1173343) mineral of the garnet group. A thorough understanding of its thermodynamic properties is crucial for modeling geological processes and for various material science applications. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and presents a logical workflow for these experimental procedures.

Thermodynamic Data of Andradite

The thermodynamic properties of andradite have been determined through various calorimetric techniques, providing essential data for geochemical modeling and material characterization. The key parameters, including molar heat capacity (Cₚ), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°m), are summarized below.

| Property | Value | Temperature (K) | Method | Reference |

| Molar Heat Capacity (Cₚ,ₘ) | 351.9 ± 0.7 J/(mol·K) | 298.15 | Cryogenic Adiabatic Calorimetry & DSC | [1][2] |

| Molar Heat Capacity (Cₚ,₂,₉₈) | ~346.5 J/(mol·K) | 298.15 | Lattice Vibrational Model | [3][4] |

| Molar Heat Capacity (Cₚ) | ~347 J/(mol·K) | 298 | Relaxation Calorimetry & DSC | [5] |

| Standard Molar Entropy (S°) | 316.4 ± 2.0 J/(mol·K) | 298.15 | Cryogenic Adiabatic Calorimetry & DSC | [1] |

| Standard Molar Entropy (S°) | 324 ± 2 J/(mol·K) | 298.15 | Relaxation Calorimetry & DSC | [5][6] |

| Standard Molar Entropy (S₂₉₈) | ~313.6 J/(mol·K) | 298.15 | Lattice Vibrational Model | [3][4] |

| Gibbs Free Energy of Formation (ΔfG°m) | -5414.8 ± 5.5 kJ/mol | 298.15 | Combination of entropy, heat capacity data, and breakdown reactions | [1] |

| Néel Temperature (Tₙ) | 11.7 ± 0.2 K | - | Cryogenic Adiabatic Calorimetry | [1][2] |

| Néel Temperature (Tₙ) | 11.3 ± 0.2 K | - | Relaxation Calorimetry | [5][6] |

Heat Capacity as a Function of Temperature

The molar heat capacity of andradite varies with temperature. For the range of 300 to 1000 K, the molar heat capacity can be described by the following equation, derived from experimental data[1][2]:

C°ₚ,ₘ = 809.24 - 7.025 × 10⁻²T - 7.403 × 10³T⁻⁰.⁵ - 6.789 × 10⁵T⁻²

A separate study provided a polynomial equation for a similar temperature range based on data from synthetic andradite[5]:

Cₚ (J/mol·K) = 599.09 (±14) − 2709.5 (±480) · T⁻⁰.⁵ − 1.3866 (±0.26) · 10⁷ · T⁻² + 1.6052 (±0.42) · 10⁹ · T⁻³

It is important to note that andradite exhibits a λ-peak in its heat capacity at approximately 11.7 K. This anomaly is associated with the antiferromagnetic ordering of the magnetic moments of the Fe³⁺ ions[1][2].

Experimental Protocols

The determination of thermodynamic data for andradite involves precise calorimetric measurements. The primary techniques cited in the literature are cryogenic adiabatic calorimetry, differential scanning calorimetry (DSC), and relaxation calorimetry.

Cryogenic Adiabatic Calorimetry

This method is employed for low-temperature heat capacity measurements, typically in the range of 10 to 365 K.

Methodology:

-

A synthetic andradite sample of known mass is placed in a calorimeter.

-

The sample is cooled to a very low temperature (e.g., near 10 K).

-

A known quantity of heat is supplied to the sample, causing a small increase in temperature.

-

The temperature change is precisely measured once thermal equilibrium is reached.

-

The heat capacity is calculated from the amount of heat supplied and the resulting temperature rise.

-

This process is repeated in small increments to obtain a continuous heat capacity curve over the desired temperature range.

Differential Scanning Calorimetry (DSC)

DSC is utilized for heat capacity measurements at higher temperatures, typically from 340 to 1000 K.

Methodology:

-

A small, known mass of the andradite sample (e.g., around 28 mg) is placed in a sample pan, and an empty reference pan is also prepared.

-

Both pans are heated at a constant rate (e.g., 10 K/min).

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

Relaxation Calorimetry

This technique is suitable for measuring the heat capacity of small samples (milligrams) over a broad temperature range, from as low as 2 K up to 300 K.

Methodology:

-

The sample is mounted on a platform with a heater and a thermometer.

-

The platform is weakly thermally linked to a heat sink.

-

A heat pulse is applied to the sample, raising its temperature.

-

After the pulse, the sample cools back to the temperature of the heat sink.

-

The heat capacity is determined by analyzing the time constant of this thermal relaxation.

Experimental and Analytical Workflow

The logical flow from sample preparation to data analysis in the study of andradite's thermodynamic properties is crucial for obtaining accurate and reliable results. This workflow can be visualized as follows:

Caption: Workflow for determining thermodynamic properties of andradite.

This diagram illustrates the progression from preparing and characterizing the andradite sample to performing calorimetric measurements at different temperature ranges. The resulting heat capacity data is then used to calculate other key thermodynamic functions, which are ultimately used for thermodynamic modeling.

References

- 1. Heat capacity and thermodynamic properties of andradite garnet, Ca3Fe2Si3O12, between 10 and 1000 K and revised values for ΔfGom (298.15 K) of hedenbergite and wollastonite | U.S. Geological Survey [usgs.gov]

- 2. geo.arizona.edu [geo.arizona.edu]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

A Technical Guide to Hydrothermal Synthesis of Pure Andradite Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrothermal synthesis methods for producing pure andradite (B1144000) [Ca₃Fe₂(SiO₄)₃] crystals. Andradite, a calcium iron silicate (B1173343) garnet, is of growing interest in various scientific and technological fields. This document outlines the core principles, experimental protocols, and key parameters for achieving high-purity single crystals, tailored for an audience of researchers, scientists, and professionals in drug development.

Introduction to Hydrothermal Synthesis of Andradite

Hydrothermal synthesis is a powerful and versatile method for crystallizing materials from high-temperature aqueous solutions at high vapor pressures. This technique mimics the natural geological processes that form minerals like andradite in the Earth's crust. The primary advantage of the hydrothermal method is the ability to grow high-quality crystals at temperatures well below their melting points, enabling precise control over their size, morphology, and purity. For andradite, this method is particularly effective for producing well-formed, stoichiometric crystals.

The fundamental principle involves the dissolution of nutrient precursors in a solvent (typically water with a mineralizer) within a sealed pressure vessel, known as an autoclave. By establishing a temperature gradient between the nutrient source and a seed crystal, or by controlled cooling, the dissolved species are transported and deposited onto the seed or nucleate spontaneously, leading to crystal growth.

Experimental Protocols for Andradite Synthesis

A foundational study by D.V. Kalinin in 1969 detailed the kinetics of hydrothermal synthesis of andradite. The following protocol is based on this seminal work and subsequent advancements in the field.

Precursor Materials

The synthesis of pure andradite typically utilizes a stoichiometric mixture of calcium, iron, and silicon sources. Common precursors include:

-

Calcium Source: Calcium Carbonate (CaCO₃)

-

Iron Source: Iron(III) Oxide (Fe₂O₃)

-

Silicon Source: Silicon Dioxide (SiO₂)

-

Mineralizing Solution: Sodium Chloride (NaCl) solution

The use of a mineralizing agent like NaCl is crucial as it increases the solubility of the sparingly soluble oxide precursors, facilitating their transport and reaction in the hydrothermal fluid.

Synthesis Procedure

The following steps outline a typical experimental procedure for the hydrothermal synthesis of pure andradite crystals:

-

Precursor Preparation: A stoichiometric mixture of CaCO₃, Fe₂O₃, and SiO₂ in a 3:1:3 molar ratio is prepared and thoroughly homogenized.

-

Autoclave Loading: The precursor mixture is placed at the bottom of a Teflon-lined stainless-steel autoclave.

-

Solvent Addition: The autoclave is filled with a sodium chloride (NaCl) solution of a specific concentration to a predetermined degree of fill (typically 70-80%). The concentration of the NaCl solution is a critical parameter influencing the kinetics of the reaction.

-

Sealing and Heating: The autoclave is securely sealed and placed in a furnace. It is then heated to the desired reaction temperature. A controlled heating rate is important to ensure uniform pressure development.

-

Reaction: The synthesis is carried out at a constant temperature and autogenous pressure for a specified duration. The temperature, pressure, and time are key variables that determine the size and quality of the resulting crystals.

-

Cooling: After the reaction period, the autoclave is cooled to room temperature. A slow and controlled cooling rate is often employed to prevent cracking of the newly formed crystals.

-

Crystal Recovery and Cleaning: The autoclave is opened, and the solid products are collected. The andradite crystals are then washed with deionized water to remove any residual NaCl and unreacted precursors, and subsequently dried.

Quantitative Data Summary

The following table summarizes the key experimental parameters from the foundational study on the hydrothermal synthesis of andradite. This data provides a starting point for researchers to develop and optimize their own synthesis protocols.

| Parameter | Value | Notes |

| Precursors | CaCO₃, Fe₂O₃, SiO₂ | Stoichiometric ratio of 3:1:3 |

| Mineralizer | NaCl Solution | Concentration is a key variable for controlling reaction kinetics. |

| Temperature | 400 - 500 °C | Higher temperatures generally lead to faster reaction rates and larger crystal sizes. |

| Pressure | Autogenous (typically 500 - 1500 bar) | Pressure is dependent on the degree of fill and the reaction temperature. |

| Reaction Duration | 24 - 144 hours | Longer durations can lead to the growth of larger and more perfect crystals. |

| Resulting Product | Pure Andradite Crystals | The purity and morphology of the crystals should be confirmed by analytical techniques like XRD and SEM. |

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical workflow of the hydrothermal synthesis process for pure andradite crystals.

Conclusion

This technical guide provides a foundational understanding and a practical starting point for the hydrothermal synthesis of pure andradite crystals. The experimental protocol and quantitative data presented, derived from key literature, offer researchers the necessary information to embark on the synthesis of this important material. The provided workflows visually summarize the critical steps and logical progression of the synthesis process. Successful synthesis will depend on careful control of the experimental parameters outlined herein. Further optimization and characterization will be essential for specific research and development applications.

paragenesis of andradite with associated minerals

An In-Depth Technical Guide on the Paragenesis of Andradite (B1144000) and Its Associated Minerals

Abstract

Andradite, a calcium-iron silicate (B1173343) garnet (Ca₃Fe₂(SiO₄)₃), is a significant mineral in various geological settings, particularly in calcic skarns. Its paragenesis, the sequence and association of minerals in a rock, provides critical insights into the physicochemical conditions of its formation, including temperature, pressure, and fluid composition. This guide offers a comprehensive overview of the paragenesis of andradite, detailing its associated minerals, formation environments, and the experimental methodologies used to constrain its stability. Quantitative data are summarized in tables for comparative analysis, and key geological processes are visualized using diagrams. This document is intended for researchers, scientists, and professionals in drug development who may utilize mineralogical data and analytical techniques in their studies.

Geological Occurrences and Paragenetic Associations

Andradite is predominantly found in contact metamorphosed impure limestones or calcic igneous rocks, chlorite (B76162) schists, serpentinites, and certain alkalic igneous rocks.[1][2][3] The most common and economically significant occurrences are in skarn deposits, which form at the contact between a carbonate rock and a silicate magma.[4][5][6]

The paragenesis of andradite is indicative of the metasomatic processes involved in its formation. In skarn deposits, a typical paragenetic sequence involves an early, high-temperature (prograde) stage characterized by the formation of anhydrous silicates, followed by a later, lower-temperature (retrograde) stage where hydrous silicates form.

Associated Minerals:

The minerals commonly associated with andradite vary depending on the geological environment:

-

Skarn Deposits: The most frequent associates are vesuvianite, diopside, hedenbergite, epidote, magnetite, calcite, wollastonite, and quartz.[1][2][3][6][7][8][9] In copper skarns, andraditic garnet is dominant, often accompanied by diopsidic pyroxene, idocrase, wollastonite, actinolite, and epidote.[7] Zinc skarns, on the other hand, may feature epidote and manganese-rich pyroxenes.[10]

-

Serpentinites and Chlorite Schists: In these lower-temperature metamorphic environments, andradite (often the demantoid or topazolite varieties) is found with chlorite, serpentine, and chromite.[1][2][3][9]

-

Alkalic Igneous Rocks: Titanian andradite (melanite) is characteristic of silica-deficient igneous rocks like nepheline syenites and phonolites.[6][11]

Physicochemical Conditions of Andradite Formation

The stability of andradite is constrained by temperature, pressure, oxygen fugacity (fO₂), and the composition of the metasomatic fluid, particularly the partial pressure of CO₂ (XCO₂).

Experimental studies have delineated the stability fields of andradite and its associated mineral assemblages. For instance, the reaction of calcite, quartz, and iron oxides to form andradite is highly dependent on temperature and XCO₂.[12] The presence of iron extends the stability field of andradite relative to its aluminum-rich counterpart, grossular, allowing it to form in fluids with a higher CO₂ content.[13]

Quantitative Data on Andradite Paragenesis

The following tables summarize key quantitative data related to the formation and composition of andradite and its common associates.

Table 1: Formation Conditions of Andradite

| Parameter | Value | Geological Environment | Reference |

| Temperature | > 300 °C | Hydrothermal systems in impact craters | [14] |

| Temperature | ~160 °C | Metasomatism under low-temperature zeolite facies | [15] |

| Pressure | 2 kbar | Experimental studies on skarn formation | [13] |

| XCO₂ | < 0.12 | Fluid composition at < 500°C and 2 kbar | [13] |

| Oxygen Fugacity (log fO₂) | > -25 | At ~400°C and 50 MPa for andradite + quartz + calcite + magnetite assemblage | [16] |

Table 2: Chemical Composition of Andradite Varieties

| Variety | Chemical Formula | Key Distinguishing Elements | Common Color |

| Andradite | Ca₃Fe₂(SiO₄)₃ | Fe³⁺ | Brown, reddish-brown, yellow, green |

| Demantoid | Ca₃(Fe³⁺,Cr)₂(SiO₄)₃ | Cr | Green |

| Melanite | Ca₃(Fe³⁺,Ti)₂(SiO₄)₃ | Ti | Black |

| Topazolite | Ca₃Fe₂(SiO₄)₃ | Yellow-green |

Experimental Protocols

The determination of andradite stability fields and paragenetic relationships relies on a variety of experimental and analytical techniques.

Hydrothermal Experiments

Hydrothermal experiments are conducted to simulate the conditions of skarn formation. A typical protocol involves:

-

Starting Materials: A mixture of finely ground reactant minerals (e.g., calcite, quartz, hematite, magnetite) in stoichiometric proportions is prepared.

-

Apparatus: The mixture is sealed in a noble metal capsule (e.g., gold or platinum) with a fluid of known composition (e.g., H₂O-CO₂ mixtures).

-

Experimental Conditions: The capsule is placed in a pressure vessel (e.g., a cold-seal or piston-cylinder apparatus) and subjected to controlled high temperatures and pressures for a specific duration to allow the reaction to reach equilibrium.

-

Analysis: After quenching the experiment to lock in the high-temperature mineral assemblage, the run products are identified and analyzed using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and electron probe microanalysis (EPMA).

Analytical Techniques for Mineral Characterization

-

Electron Probe Microanalysis (EPMA): This technique is used to determine the precise chemical composition of individual mineral grains. An electron beam is focused on a polished sample, causing the emission of characteristic X-rays, which are then analyzed to quantify the elemental composition.

-

Raman Spectroscopy: This non-destructive technique provides information about the vibrational modes of molecules and crystal lattices. It is particularly useful for identifying mineral phases and detecting the presence of hydroxyl (OH⁻) groups in hydrous varieties of andradite.

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to study the absorption of infrared radiation by minerals. It is highly sensitive to the presence of water and hydroxyl groups, making it a valuable tool for characterizing hydrogarnets.[15]

Visualizations

The following diagrams illustrate key concepts related to the paragenesis of andradite.

Caption: Paragenetic sequence in a typical calcic skarn deposit.

Caption: Simplified workflow for the formation of andradite in skarns.

Conclusion

The paragenesis of andradite is a powerful indicator of the geological processes that lead to its formation. The association of andradite with specific minerals, combined with experimental data, allows for the detailed reconstruction of the physicochemical conditions of metasomatism in various geological environments. Skarn deposits, in particular, provide a natural laboratory for studying the complex interactions between magmatic fluids and carbonate rocks, with andradite serving as a key index mineral. Further research integrating field observations, advanced analytical techniques, and thermodynamic modeling will continue to refine our understanding of andradite paragenesis.

References

- 1. Andradite - Wikipedia [en.wikipedia.org]

- 2. Learning Geology: Andradite Gemstone [geologylearn.blogspot.com]

- 3. Andradite Garnet (Andradite) - Rock Identifier [rockidentifier.com]

- 4. geologyscience.com [geologyscience.com]

- 5. rruff.net [rruff.net]

- 6. sandatlas.org [sandatlas.org]

- 7. earthsci.org [earthsci.org]

- 8. Andradite: The Garnet Family’s Colorful Chameleon - FossilEra.com [fossilera.com]

- 9. andradite [mingen.hk]

- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 11. ALEX STREKEISEN-Andradite- [alexstrekeisen.it]

- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. lpi.usra.edu [lpi.usra.edu]

- 15. researchgate.net [researchgate.net]

- 16. cris.brighton.ac.uk [cris.brighton.ac.uk]

High-Pressure Behavior of Andradite: A Technical Guide to its Compressional Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andradite (B1144000), a calcium iron silicate (B1173343) garnet (Ca₃Fe₂Si₃O₁₂), is a mineral of significant interest in geoscience and materials science due to its presence in various geological settings and its potential applications. Understanding its behavior under high-pressure conditions is crucial for modeling planetary interiors and for the synthesis of novel materials. This technical guide provides an in-depth analysis of the high-pressure behavior of andradite, focusing on its compressional properties in the absence of phase transitions under experimentally investigated conditions.

Contrary to what might be expected for many minerals under extreme pressures, experimental studies utilizing X-ray diffraction, Raman spectroscopy, and Brillouin scattering have consistently shown that andradite does not undergo any phase transitions at pressures up to at least 22 GPa at room temperature.[1][2] Instead, the primary response of the andradite crystal structure to increasing pressure is a continuous compression. This guide summarizes the key quantitative data on andradite's equation of state and provides detailed experimental protocols for its high-pressure investigation.

Data Presentation: Thermoelastic and Compressional Properties of Andradite

The following tables summarize the key quantitative data obtained from high-pressure experimental studies on andradite.

Table 1: Equation of State Parameters for Andradite

| Parameter | Value | Experimental Method | Reference |

| Bulk Modulus (K₀) | 159 ± 2 GPa | Single-Crystal X-ray Diffraction | [3][4] |

| Pressure Derivative of Bulk Modulus (K₀') | 4 (assumed) | Single-Crystal X-ray Diffraction | [3][4] |

Note: The equation of state describes the relationship between the pressure, volume, and temperature of a material. The bulk modulus is a measure of a substance's resistance to uniform compression.

Table 2: Compressional Behavior of Andradite Crystal Structure

| Structural Feature | Observation under High Pressure | Significance | Reference |

| Ca-O bond distance | Significant compression | The larger, more compressible CaO₈ dodecahedron accommodates a significant portion of the overall compression. | [3][4] |

| Fe-O bond distance | Significant compression | The FeO₆ octahedron also compresses under pressure. | [3][4] |

| Si-O bond distance | Significant compression | The SiO₄ tetrahedron, while the most rigid of the polyhedra, still undergoes compression. | [3][4] |

| Si-O-Fe angle | Significant decrease below 10 GPa | This indicates polyhedral tilting as a key mechanism of compression at lower pressures. | [3][4] |

| Polyhedral Distortion | Increases at higher pressures | At pressures above 10 GPa, the distortion of the constituent polyhedra plays a more significant role in the compression mechanism. | [3][4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to study the high-pressure behavior of andradite.

High-Pressure Single-Crystal X-ray Diffraction (XRD)

Objective: To determine the unit cell parameters and crystal structure of andradite at various pressures, allowing for the calculation of its equation of state.

Methodology:

-

Sample Preparation:

-

High-quality, single crystals of natural or synthetic andradite are selected.

-

The crystals are typically cleaved or polished to a small size, often on the order of tens of micrometers, to fit within the diamond anvil cell (DAC) sample chamber.[5]

-

The crystal is carefully oriented to allow for the collection of a sufficient number of unique diffraction spots.

-

-

Diamond Anvil Cell (DAC) Loading:

-

A pre-indented metal gasket (e.g., rhenium or stainless steel) with a laser-drilled hole (typically 100-250 µm in diameter) serves as the sample chamber.

-

The andradite crystal is placed in the center of the gasket hole.

-

A few small ruby chips (typically ~10 µm) are placed near the sample to serve as a pressure calibrant.

-

A pressure-transmitting medium is loaded into the sample chamber to ensure hydrostatic or quasi-hydrostatic conditions. Common media include a 4:1 methanol-ethanol mixture for pressures up to ~10 GPa, or inert gases like neon or argon for higher pressures.[6][7][8][9][10]

-

The DAC is then sealed and the pressure is increased by applying a force to the diamonds.

-

-

Pressure Calibration:

-

X-ray Diffraction Data Collection:

-

The loaded DAC is mounted on a goniometer at a synchrotron X-ray source, which provides a high-flux, monochromatic X-ray beam.[5][15]

-

The X-ray beam is focused onto the andradite crystal.

-

Diffraction patterns are collected on an area detector (e.g., a CCD or image plate detector) as the DAC is rotated through a range of angles.[15]

-

Data collection strategies may be optimized for high-pressure experiments, such as using slower scan rates for reflections that are more sensitive to positional parameters.[3][4]

-

-

Data Analysis:

-

The positions and intensities of the diffraction spots are integrated from the collected images.

-

The unit cell parameters are refined from the positions of the diffraction spots.

-

The crystal structure is refined to determine atomic positions and bond lengths and angles at each pressure point.

-

High-Pressure Raman Spectroscopy

Objective: To investigate the vibrational modes of the andradite crystal lattice as a function of pressure. Changes in Raman peak positions provide information about the compression of chemical bonds.

Methodology:

-

Sample Preparation and DAC Loading: The procedure is similar to that for XRD, with a single crystal of andradite and ruby chips loaded into a DAC with a pressure-transmitting medium.[1][2]

-

Raman Spectroscopy Measurement:

-

A monochromatic laser (e.g., Ar-ion or He-Ne laser) is focused onto the andradite crystal within the DAC.[16][17]

-

The scattered light is collected in a backscattering geometry and directed into a spectrometer.

-

The Raman spectrum, which shows the intensity of scattered light as a function of the frequency shift from the incident laser, is recorded.

-

Spectra are collected at various pressures, with pressure determined by the ruby fluorescence method.

-

-

Data Analysis:

-

The positions (wavenumbers) of the Raman peaks are determined by fitting them with appropriate functions (e.g., Lorentzian or Gaussian).

-

The pressure dependence of the Raman mode frequencies (dν/dP) is determined, providing insights into the stiffening of the crystal lattice under compression.

-

High-Pressure Brillouin Scattering

Objective: To measure the acoustic velocities of andradite at high pressure, which are then used to determine its elastic constants and bulk modulus.

Methodology:

-

Sample Preparation and DAC Loading: Similar to XRD and Raman spectroscopy, a high-quality, oriented single crystal of andradite is loaded into a DAC with a pressure-transmitting medium and ruby for pressure calibration.[18][19]

-

Brillouin Scattering Measurement:

-

A single-frequency laser is focused onto the andradite crystal in the DAC.

-

The inelastically scattered light, which is frequency-shifted due to the interaction with acoustic phonons (sound waves) in the crystal, is collected.[20][21]

-

The frequency shifts are measured using a high-resolution Fabry-Pérot interferometer.[19][20]

-

Measurements are taken at various crystal orientations relative to the incident laser beam to determine the full set of acoustic velocities.

-

-

Data Analysis:

-

The measured frequency shifts are used to calculate the acoustic velocities in different crystallographic directions.[20]

-

The elastic constants (Cᵢⱼ) of andradite are derived from the acoustic velocities and the crystal's density (which is determined from XRD data).

-

The aggregate elastic moduli, including the bulk modulus (K) and shear modulus (G), are calculated from the single-crystal elastic constants.

-

Mandatory Visualization

Caption: Experimental workflow for high-pressure studies of andradite.

Caption: Compressional mechanism of the andradite crystal structure under high pressure.

References

- 1. High-pressure and high-temperature Raman spectroscopy of end-member garnets: pyrope, grossular and andradite - European Journal of Mineralogy Volume 4 Number 4 — Schweizerbart science publishers [schweizerbart.de]

- 2. researchgate.net [researchgate.net]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. researchgate.net [researchgate.net]

- 5. aps.anl.gov [aps.anl.gov]

- 6. Diamond anvil cell - Wikipedia [en.wikipedia.org]

- 7. geo.mff.cuni.cz [geo.mff.cuni.cz]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. [1001.0454] Evaluations of pressure-transmitting media for cryogenic experiments with diamond anvil cell [arxiv.org]

- 11. diva-portal.org [diva-portal.org]

- 12. physics.byu.edu [physics.byu.edu]

- 13. Ruby pressure scale - Wikipedia [en.wikipedia.org]

- 14. Pressure evaluation | DTools [dtools.pl]

- 15. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]

- 16. gem-center.ru [gem-center.ru]

- 17. researchgate.net [researchgate.net]

- 18. spring8.or.jp [spring8.or.jp]

- 19. 100th Anniversary of Brillouin Scattering: Impact on Materials Science - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Brillouin [serc.carleton.edu]

- 21. researchgate.net [researchgate.net]

Unveiling Andradite: A Historical and Technical Retrospective

A comprehensive guide to the discovery, naming, and early scientific understanding of the garnet mineral andradite (B1144000), prepared for researchers, scientists, and drug development professionals.

This technical guide delves into the historical context surrounding the identification and naming of andradite, a calcium iron silicate (B1173343) mineral belonging to the garnet group. It provides an in-depth look at the pioneering work of Brazilian naturalist José Bonifácio de Andrada e Silva and the subsequent classification by American mineralogist James Dwight Dana. The document outlines the experimental methods of the era, presents available historical data, and illustrates the timeline and key relationships involved in the mineral's formal recognition.

Introduction

Andradite, a member of the garnet supergroup of minerals, is a nesosilicate with the general chemical formula Ca₃Fe₂(SiO₄)₃.[1] While garnets have been known since antiquity, the formal recognition of andradite as a distinct species occurred in the 19th century.[2] This guide traces the historical path from its initial discovery and description under a different name to its eventual classification and dedication, providing a glimpse into the methodologies and scientific landscape of 18th and 19th-century mineralogy.

The Path to Discovery and Naming

The story of andradite's formal identification involves two key figures separated by time and geography, whose work ultimately converged to define this mineral species.

The Initial Discovery by José Bonifácio de Andrada e Silva (1800)

In 1800, the Brazilian naturalist and statesman José Bonifácio de Andrada e Silva (1763-1838) first described a yellowish-grey mineral from a mine near Drammen, Buskerud, Norway.[2][3] He named this mineral "allochroite," derived from the Greek words "allos" (another) and "chroa" (color), referring to the notable change in color the mineral exhibited when heated during blowpipe analysis.[4] This initial description was published in the German scientific journal Allgemeines Journal der Chemie.[4] Andrada was a prominent figure in science and politics, credited with the discovery of four new minerals, including petalite, which led to the discovery of lithium.[5]

Formal Naming by James Dwight Dana (1868)

Decades later, the influential American geologist and mineralogist James Dwight Dana (1813-1895) undertook a comprehensive classification of minerals in his seminal work, "A System of Mineralogy." In the fifth edition of this publication in 1868, Dana formally named the mineral species andradite in honor of José Bonifácio de Andrada e Silva, recognizing his initial discovery and description of what Dana identified as a subvariety of this garnet.[2][3] Dana's work was instrumental in organizing the field of mineralogy, and his chemical classification system remains foundational to the science today.[6]

Historical Data Presentation

Quantitative data from the 18th and early 19th centuries is scarce and often lacks the precision of modern analytical techniques. The table below summarizes the known properties of andradite based on historical context and early observations, contrasted with modern, accepted values.

| Property | Early Observations (c. 1800-1868) | Modern (20th-21st Century) Quantitative Data |

| Chemical Formula | Described qualitatively as a silicate containing calcium and iron. | Ca₃Fe₂(SiO₄)₃[1] |

| Color | Yellowish-grey, dark straw-yellowish, brownish, reddish, black.[2][4] | Yellow, greenish-yellow to emerald-green, dark green, brown, brownish-red, brownish-yellow, grayish-black, black.[7] |

| Luster | Vitreous (glass-like).[2] | Adamantine to resinous, dull.[7] |

| Fracture | Uneven.[2] | Conchoidal to uneven.[7] |

| Hardness (Mohs Scale) | Not explicitly recorded in initial descriptions, but garnet hardness was generally known. | 6.5 to 7[7] |

| Specific Gravity | Not explicitly recorded in initial descriptions. | 3.8–3.9 (measured); 3.859 (calculated)[7] |

| Crystal System | Recognized as belonging to the garnet group, which crystallizes in the cubic system. | Cubic (Isometric)[7] |

| Key Identifying Feature (Historical) | Change of color upon heating with a blowpipe.[4] | High refractive index and dispersion. |

Experimental Protocols of the Era

The identification and classification of minerals in the 18th and 19th centuries relied on a combination of physical property assessment and qualitative chemical analysis. The following protocols were instrumental in the study of minerals like andradite.

Blowpipe Analysis

A cornerstone of chemical mineralogy in this period, the blowpipe was used to heat a small sample of a mineral to high temperatures in a controlled flame.[8]

-

Objective: To observe reactions such as fusibility, flame coloration, and the formation of metallic or oxide beads, which provided clues to the elemental composition.

-

Methodology:

-

A small fragment of the mineral was placed on a charcoal block or in a platinum loop.

-

A flame from a lamp or candle was directed onto the sample using a blowpipe, a tube used to concentrate the flame and increase its temperature.

-

The inner (reducing) and outer (oxidizing) parts of the flame could be selectively applied to the sample to induce different chemical reactions.

-

Fluxes, such as borax (B76245) or sodium ammonium (B1175870) hydrogen phosphate (B84403) (microcosmic salt), were often added to the mineral sample to aid in fusion and produce characteristically colored glass beads, indicative of specific elements.[4]

-

-

Application to "Allochroite": D'Andrada e Silva specifically noted the change in color of the heated mineral when cooling after being treated with sodium ammonium hydrogen phosphate, which was the basis for his naming of "allochroite."[4]

Specific Gravity Determination

The density of a mineral relative to water was a key diagnostic property. The hydrostatic method, based on Archimedes' principle, was the primary technique used.

-

Objective: To determine the specific gravity of a mineral sample.

-

Methodology:

-

A mineral sample was first weighed in air using a balance.

-